molecular formula C10H18ClNO2 B1419651 Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride CAS No. 781676-62-8

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride

Cat. No. B1419651
CAS RN: 781676-62-8
M. Wt: 219.71 g/mol
InChI Key: AJVPKXUASPJHGJ-YWUTZLAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride” is a chemical compound with a molecular weight of 207.77 . It is a derivative of octahydroindole-2-carboxylic acid . The IUPAC name for a similar compound is (2S,3aS,7aS)-octahydro-1H-indol-2-yl)methanethiol hydrochloride .


Synthesis Analysis

The synthesis of similar compounds involves high yielding and remarkably selective alkylations of a suitably protected derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid . The fused bicyclic structure of this proline analogue greatly influences the stereochemical outcome of direct alkylation reactions taking place at the α-carbon and provides access to α-substituted analogues with retention of the configuration .


Molecular Structure Analysis

The molecular structure of this compound is influenced by its fused bicyclic structure . This structure greatly influences the stereochemical outcome of direct alkylation reactions taking place at the α-carbon .


Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by its fused bicyclic structure . This structure greatly influences the stereochemical outcome of direct alkylation reactions taking place at the α-carbon .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 .

Scientific Research Applications

Synthesis of Perindopril

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride: is a key intermediate in the synthesis of Perindopril , an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure . The compound’s enantiopure form is crucial for the drug’s efficacy.

Pharmaceutical Research

Due to its role in Perindopril synthesis, this compound is extensively used in pharmaceutical research to develop new methods of synthesis and improve existing ones. This includes exploring diastereoselective α-alkylation processes to obtain enantiopure α-tetrasubstituted derivatives .

Analytical Chemistry

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride can be used as a standard or reference compound. It helps in the separation and analysis of complex mixtures by reverse phase (RP) HPLC methods .

Pharmacokinetics

The compound is suitable for pharmacokinetic studies due to its role in drug synthesis. It can be used to understand the absorption, distribution, metabolism, and excretion (ADME) of Perindopril .

Organic Synthesis

As an intermediate in organic synthesis, this compound is used to explore new synthetic routes and improve the yield and purity of pharmaceutical compounds. Its role in the synthesis of Perindopril is a prime example of its utility in creating life-saving medications .

Chemical Education

In chemical education, this compound is used to demonstrate the principles of stereochemistry and enantioselective synthesis. It serves as an example of how specific stereoisomers are essential for the biological activity of pharmaceuticals .

Safety and Hazards

The safety data sheet for a similar compound, (2S,3aS,7aS)-1-Fmoc-octahydroindole-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The exploitation of this fused bicyclic proline analogue is far from complete because its stereochemical diversity and functionalization remains barely explored . It is considered to be a very useful scaffold for the optimization of pharmacologically active peptides . Particularly notable has been the use of this compound in the design of angiotensin-converting enzyme (ACE) inhibitors, antagonists for the B2 receptor of bradykinin hormone, and prolyl oligopeptidase (POP) inhibitors .

properties

IUPAC Name

methyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVPKXUASPJHGJ-YWUTZLAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCCC2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride

CAS RN

781676-62-8
Record name methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.